molecular formula C13H13BrO B13516789 3-(3-Bromophenyl)spiro[3.3]heptan-1-one

3-(3-Bromophenyl)spiro[3.3]heptan-1-one

Katalognummer: B13516789
Molekulargewicht: 265.14 g/mol
InChI-Schlüssel: IBLUUGYEPAKIPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromophenyl)spiro[3. This compound features a spirocyclic structure, which is known for its rigidity and stability, making it an interesting subject for scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of a brominated phenyl compound with a spirocyclic ketone precursor. One common method includes the use of a Grignard reagent, where the brominated phenyl compound is reacted with magnesium to form the Grignard reagent, which is then reacted with the spirocyclic ketone precursor under controlled conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spiroketones, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)spiro[3

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: Its stability and rigidity can be useful in the design of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

    Industry: Its chemical properties can be exploited in the development of new materials, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 3-(3-Bromophenyl)spiro[3.3]heptan-1-one exerts its effects is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylspiro[3.3]heptan-1-one: Lacks the bromine substituent, which can significantly alter its chemical reactivity and biological activity.

    3-(4-Bromophenyl)spiro[3.3]heptan-1-one: Similar structure but with the bromine atom in a different position, which can affect its interaction with molecular targets.

    3-(3-Chlorophenyl)spiro[3.3]heptan-1-one: Substituted with chlorine instead of bromine, leading to different chemical and biological properties.

Uniqueness

3-(3-Bromophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on spirocyclic structures.

Eigenschaften

Molekularformel

C13H13BrO

Molekulargewicht

265.14 g/mol

IUPAC-Name

1-(3-bromophenyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C13H13BrO/c14-10-4-1-3-9(7-10)11-8-12(15)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2

InChI-Schlüssel

IBLUUGYEPAKIPH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CC2=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.